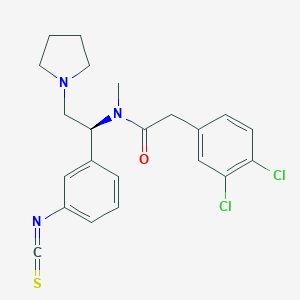
(S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C22H23Cl2N3OS and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide, commonly referred to as DIPPA hydrochloride, is a selective and irreversible antagonist of the kappa-opioid receptor (KOR). The biological activity of this compound has been extensively studied, revealing its potential implications in pharmacology, particularly in relation to pain management and psychiatric disorders.
- Molecular Formula : C22H24Cl2N3OS
- Molecular Weight : 484.87 g/mol
- CAS Number : 155512-52-0
- PubChem ID : 45073425
DIPPA acts primarily as a kappa-opioid receptor antagonist. This receptor is part of the opioid system and plays a significant role in modulating pain, mood, and stress responses. The selectivity of DIPPA for KOR over other opioid receptors (mu and delta) suggests that it can be used to explore the therapeutic potential of KOR antagonism without the side effects associated with non-selective opioid receptor blockade.
In Vivo Studies
Research conducted by Chang et al. (1994) demonstrated that DIPPA produces long-lasting kappa antagonism in animal models. The study highlighted its potential use in treating conditions such as anxiety and depression, where KOR activity is implicated.
Table 1: Summary of Biological Activities
| Study | Model | Findings |
|---|---|---|
| Chang et al. (1994) | Mice | Long-lasting kappa antagonism; potential for anxiety treatment |
| Carr & Lucki (2010) | Rats | Comparison of anxiety-like behavior; significant effects observed |
| Jones et al. (2010) | Human African Trypanosomiasis | Identified as a lead compound for drug development |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl rings and the isothiocyanate group significantly affect the binding affinity and selectivity for KOR. The presence of the 3,4-dichlorophenyl moiety enhances the compound's potency due to increased hydrophobic interactions within the receptor binding site.
Case Study 1: Anxiety Disorders
In a study by Carr and Lucki (2010), DIPPA was administered to Wistar Kyoto and Sprague Dawley rats to assess its effects on anxiety-like behaviors. The results indicated that DIPPA administration led to reduced anxiety behaviors in both strains, suggesting its potential utility in treating anxiety disorders.
Case Study 2: Pain Management
DIPPA's role as a KOR antagonist has been explored in models of chronic pain. Research findings suggest that blocking KOR may alleviate pain without the addictive properties associated with mu-opioid agonists, thereby offering a safer alternative for pain management.
Propiedades
Número CAS |
155512-49-5 |
|---|---|
Fórmula molecular |
C22H23Cl2N3OS |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3/t21-/m1/s1 |
Clave InChI |
BNAKCEFXXMHXDQ-OAQYLSRUSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES isomérico |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Sinónimos |
2-(3,4-dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide DIPPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















